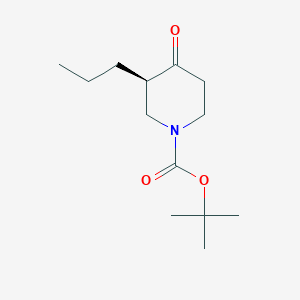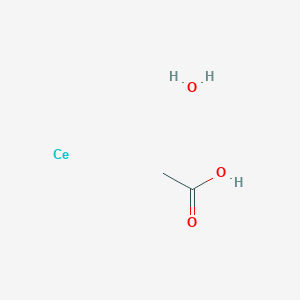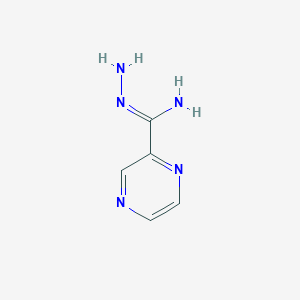
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. This particular compound is notable for its functional groups, which include diphenyl, aminophenyl, and carboxyphenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific substituents are introduced through the use of appropriately substituted benzaldehydes. The reaction conditions often include:
Solvent: Acetic acid or propionic acid
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or continuous flow reactors: to manage the reaction conditions efficiently.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of chlorins or bacteriochlorins.
Substitution: The functional groups (amino and carboxyl) can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Porphyrin dications
Reduction: Chlorins, bacteriochlorins
Substitution: Various substituted porphyrins depending on the reagents used
Aplicaciones Científicas De Investigación
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its role in mimicking natural heme groups.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and dyes.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to interact with molecular targets through its porphyrin ring. The aminophenyl and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with biological molecules. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: Lacks the amino and carboxyl functional groups.
Hematoporphyrin: Contains hydroxyl and carboxyl groups.
Protoporphyrin IX: Naturally occurring porphyrin with vinyl and propionic acid groups.
Uniqueness
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions compared to other porphyrins.
Propiedades
Fórmula molecular |
C45H34Cl3N5O2 |
|---|---|
Peso molecular |
783.1 g/mol |
Nombre IUPAC |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid;trihydrochloride |
InChI |
InChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H |
Clave InChI |
ZDGRSBXVKPSKEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)





![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)

